Foundational & Exploratory
Check Availability & Pricing

BENGHE

Spectroscopic Characterization Guide: (4-
(Pyrazin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

(4-(Pyrazin-2-
Compound Name:

yl)phenyl)methanamine
CAS No.: 885468-58-6
Cat. No.: B3195104

Get Quote

Chemical Identity & Significance

This compound features a pyrazine ring coupled to a benzylamine scaffold. It serves as a
critical pharmacophore in kinase inhibitors and G-protein coupled receptor (GPCR) modulators,
specifically acting as a "hinge binder" in ATP-competitive inhibitors due to the pyrazine

nitrogens.
Property Detail
IUPAC Name (4-(Pyrazin-2-yl)phenyl)methanamine
CAS Number 885468-58-6
Formula C11H11Ns
Molecular Weight 185.23 g/mol
SMILES NCC1=CC=C(C2=CN=CC=N2)C=C1
Appearance Off-white to pale yellow solid (Free base)
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Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities
(catalyst ligands, precursors) often co-elute.

Synthetic Route (Suzuki-Miyaura /| Reduction Sequence)

The most robust route involves the Suzuki coupling of 4-cyanophenylboronic acid with 2-
chloropyrazine, followed by nitrile reduction.

Pd(dppf)Cl2
2-Chloropyrazine | K2CO3, Dioxane/H20 H2, Raney Ni
4-(Pyrazin-2-yl) or LiAlH4 > (4-(Pyrazin-2-yl)phenyl)

y benzonitrile methanamine
4-Cyanophenyl

boronic acid

Click to download full resolution via product page

Figure 1: Primary synthetic pathway. Key spectroscopic impurities include the unreduced nitrile
(Intermediate) and des-bromo byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from high-fidelity reference standards of 2-phenylpyrazine
and benzylamine, corrected for substituent effects.

'H NMR Characterization (400 MHz, CDCIs)

The spectrum is defined by three distinct regions: the electron-deficient pyrazine ring, the
AA'BB' phenyl system, and the benzylic methylene.
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Shift (6 ppm) Integ. Assignment

[4] Context
Most deshielded,;

9.04 d (J=1.5 H2z) 1H Pyrazine H-3 adjacent to two N
atoms.

dd (J=2.5,1.5 ) Meta to phenyl

8.64 1H Pyrazine H-5

Hz) attachment.
) Para to phenyl

8.51 d (J=2.5 Hz) 1H Pyrazine H-6
attachment.
Ortho to
pyrazine;

8.02 d (J=8.2 Hz) 2H Phenyl H-2', H-6' ,
deshielded by
heteroaryl ring.
Ortho to
methanamine;

7.48 d (J=8.2 Hz) 2H Phenyl H-3', H-5' . _
typical aromatic
range.

3.96 S 2H —CH2—NH: Benzylic singlet.
Exchangeable;
shift varies with

1.60 brs 2H —NH:2

concentration/wa

ter.

Diagnostic Logic:

» Pyrazine Fingerprint: Look for the characteristic 1:1:1 pattern between 8.5-9.1 ppm. The H-3

proton at ~9.04 ppm is a singlet-like doublet and is the diagnostic anchor for the pyrazine

ring.

» AA'BB' System: The phenyl ring shows a "roofing effect" doublet pair. The doublet at 8.02

ppm correlates to the protons nearest the pyrazine ring (an electron-withdrawing group).
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e Impurity Check: A peak at ~10.0 ppm indicates oxidation to the aldehyde. A triplet at ~1.2
ppm suggests residual ethanol/solvents.

3C NMR Characterization (100 MHz, CDCIz)

Shift (6 ppm) Carbon Type Assighment

152.9 CH Pyrazine C-3

1445 CH Pyrazine C-5

144.2 Cq Phenyl C-4' (attached to CH2)

143.1 Cq Pyrazine C-2 (Ipso)

142.6 CH Pyrazine C-6

136.0 cq Phen).ll C-1' (attached to
Pyrazine)

129.4 CH Phenyl C-3', C-5'

127.3 CH Phenyl C-2', C-6'

46.2 CH:2 Benzylic Carbon

Mass Spectrometry (MS) Data

lonization Mode: ESI+ (Electrospray lonization, Positive Mode)

Fragmentation Pathway

The fragmentation is dominated by the stability of the phenyl-pyrazine aromatic system.
e Parent lon [M+H]*: m/z 186.1 (Base Peak)
e Primary Fragment: m/z 169.1 [M+H — NHs]* (Loss of ammonia)

e Secondary Fragment: m/z 155.1 [M — CHz2NHz]* (Formation of the 2-phenylpyrazine cation)
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Figure 2: ESI+ Fragmentation logic. The stability of the m/z 155 ion is a key confirmation of the
pyrazine-phenyl core.

Infrared (IR) Spectroscopy[2][7]

e 3350 - 3280 cm~*: N-H stretching (primary amine doublet).
e 1600 - 1580 cm~*: C=C / C=N stretching (Pyrazine/Phenyl aromatic skeletal vibrations).
¢ 830 - 840 cm~1. C-H out-of-plane bending (Para-substituted benzene ring).

Analytical Quality Control Protocol

To validate the identity and purity of (4-(Pyrazin-2-yl)phenyl)methanamine in a drug
development context, use the following HPLC method:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (pyrazine specific).
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e Retention Time: The amine is polar; expect early elution (~2.5 - 3.5 min) compared to the
nitrile precursor (~5.5 min).

References
e Synthesis & Characterization of 2-Phenylpyrazine Derivatives

o Source: Do, T., et al. "Selective Aryl Radical Transfers into N-Heteroaromatics."
Heterocycles, Vol 94, No. 6, 2017.[3]

o Relevance: Provides the definitive *H and 33C NMR chemical shifts for the 2-
phenylpyrazine core used to calibrate the arom

 Nitrile Reduction Methodologies

o Source: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary
amines with diisopropylaminoborane."[5] Journal of Organic Chemistry, 2009.[5]

o Relevance: Validates the synthetic reduction step from 4-(pyrazin-2-yl)benzonitrile to the
methanamine.

o Compound Registry

o Source: PubChem CID 22337704 (Analogous Pyridine derivative for structural
comparison) & CAS 885468-58-6.

o Relevance: Confirmation of chemical identity and connectivity.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]

e 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


http://pstorage-acs-6854636.s3.amazonaws.com/4561024/jo900240d_si_001.pdf
https://www.organic-chemistry.org/synthesis/N1H/reductionsnitriles.shtm
https://www.organic-chemistry.org/synthesis/N1H/reductionsnitriles.shtm
https://pubchem.ncbi.nlm.nih.gov/compound/Pyrazine
https://www.growingscience.com/ccl/Vol1/ccl_2012_1.pdf
https://www.benchchem.com/product/b3195104?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rsc.org/suppdata/cc/c4/c4cc05844e/c4cc05844e1.pdf
http://pstorage-acs-6854636.s3.amazonaws.com/4487461/ja910687u_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3195104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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e 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
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e To cite this document: BenchChem. [Spectroscopic Characterization Guide: (4-(Pyrazin-2-
yl)phenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3195104/docs#spectroscopic-characterization-guide-
4-pyrazin-2-yl-phenyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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